Trans vs. Cis Stereochemistry in PROTAC Linkers: XL01126 Degradation Activity Head-to-Head
In a direct matched-pair comparison, the PROTAC degrader XL01126 bearing a trans-cyclohexyl linker (derived from trans-4-aminocyclohexylacetic acid) achieved potent LRRK2 degradation, whereas the cis-diastereomer (cis-XL01126) produced no significant degradation (NDO) across three cell types. The trans isomer showed a DC50 of 15 nM in R1441C LRRK2 MEFs at 4 h with Dmax 89%, while cis-XL01126 failed to degrade LRRK2 at any concentration tested. For the downstream biomarker pRab10, the trans linker gave an EC50 of 30 nM (4 h), whereas the cis linker required 158 nM—a 5.3-fold rightward shift [1]. In bone marrow-derived macrophages (BMDMs), the divergence was even more pronounced: trans EC50 69 nM vs. cis EC50 3000 nM, representing a 43-fold loss of potency [1]. Structural biology revealed that the trans linker adopts a rigid 'stick-out' conformation optimal for ternary complex formation, while the cis linker collapses into an intramolecularly hydrogen-bonded 'folded-back' state incompatible with productive E3 ligase engagement [2].
| Evidence Dimension | LRRK2 degradation DC50 and pRab10 EC50 in multiple cell types |
|---|---|
| Target Compound Data | XL01126 (trans-cyclohexyl linker): DC50 15 nM, Dmax 89% (MEFs, 4 h); pRab10 EC50 30 nM (MEFs), 69 nM (BMDMs) |
| Comparator Or Baseline | cis-XL01126: DC50 NDO (no degradation observed); pRab10 EC50 158 nM (MEFs), 3000 nM (BMDMs) |
| Quantified Difference | Functional degradation: trans active (DC50 15 nM), cis inactive (NDO). pRab10 potency: trans 5.3-fold more potent in MEFs, 43-fold more potent in BMDMs. |
| Conditions | R1441C LRRK2 mutant MEFs, BMDMs, PBMCs; 4 h treatment; Western blot quantification |
Why This Matters
For any PROTAC developer, selecting the trans-cyclohexyl linker over its cis counterpart is not a matter of preference but of functional necessity: the cis isomer is fundamentally incapable of supporting target degradation, making trans-4-aminocyclohexylacetic acid the only viable stereoisomer for linker chemistry in this scaffold class.
- [1] Table 1, Summary of Degradation Activities of XL01126 and cis-XL01126. PMC9501899. DC50s (LRRK2): XL01126 15 nM, cis-XL01126 NDO. EC50s (pRab10): XL01126 30 nM, cis-XL01126 158 nM (MEFs); XL01126 69 nM, cis-XL01126 3000 nM (BMDMs). View Source
- [2] Pierri, M., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorg. Med. Chem. Lett., 110, 129861. Trans linker: rigid stick-out conformation; cis linker: folded-back conformation. View Source
